molecular formula C25H33NO6 B4044229 2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid

2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid

Cat. No.: B4044229
M. Wt: 443.5 g/mol
InChI Key: FYVWUMATGOGLQM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines morpholine, phenyl, and oxalic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the phenylpropan-2-yl group through a series of substitution reactions. The final step involves the reaction with oxalic acid to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The phenyl and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(α,α-dimethylbenzyl)phenol
  • 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Uniqueness

2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.C2H2O4/c1-18-16-24(17-19(2)26-18)14-15-25-22-12-10-21(11-13-22)23(3,4)20-8-6-5-7-9-20;3-1(4)2(5)6/h5-13,18-19H,14-17H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVWUMATGOGLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid

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